molecular formula C20H22N4O4S B2725383 ethyl 4-(2-(4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamido)piperidine-1-carboxylate CAS No. 1421464-35-8

ethyl 4-(2-(4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamido)piperidine-1-carboxylate

Cat. No.: B2725383
CAS No.: 1421464-35-8
M. Wt: 414.48
InChI Key: AHZSETCNOZGGNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-(4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamido)piperidine-1-carboxylate is a complex organic compound known for its intricate structure and potential applications in various scientific fields. Its synthesis and reactions offer interesting insights into organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves a multi-step process, starting with the preparation of intermediate compounds. Here's a simplified pathway:

  • Formation of 4-oxobenzo[4,5]thieno[3,2-d]pyrimidine

    • Initial reagents: Benzothiophene derivatives and appropriate nitrating agents.

    • Reaction conditions: Controlled temperature and use of catalysts.

  • Attachment of Acetamido Group

    • Reagents: Acetamide and activating agents.

    • Conditions: Use of solvents such as dimethylformamide (DMF) and heating.

  • Synthesis of Piperidine-1-carboxylate

    • Reagents: Piperidine derivatives and esterification agents.

    • Conditions: Acidic or basic environment to facilitate ester formation.

Industrial Production Methods: : In industrial settings, the synthesis is scaled up using optimized conditions to maximize yield and efficiency. Automation and continuous flow reactions are employed to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, often using reagents like potassium permanganate.

  • Reduction: : Reduction reactions may involve hydrogenation using palladium catalysts.

  • Substitution: : Nucleophilic and electrophilic substitution reactions are common, with reagents such as sodium hydroxide or halogens.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, dichromate.

  • Reducing agents: Sodium borohydride, hydrogen gas.

  • Solvents: DMF, dichloromethane.

  • Catalysts: Palladium on carbon, platinum.

Major Products: : The major products depend on the specific reaction, but often include derivatives of the original compound with added functional groups or modified structures.

Scientific Research Applications

Chemistry

  • Used as a reagent in organic synthesis for creating complex molecules.

  • Study of its reaction mechanisms provides insights into heterocyclic chemistry.

Biology

  • Investigated for its biological activity and interactions with biomolecules.

Medicine

  • Exploring its use in developing pharmaceuticals for various diseases.

  • Analyzing its pharmacokinetics and pharmacodynamics.

Industry

  • Used in the production of advanced materials and chemical intermediates.

  • Employed in research and development laboratories for experimental purposes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. Its heterocyclic structure allows it to bind to enzymes and receptors, modulating their activity. The exact pathways depend on the application, whether it be inhibiting a specific enzyme or interacting with a cellular receptor.

Comparison with Similar Compounds

When compared to other similar compounds, ethyl 4-(2-(4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamido)piperidine-1-carboxylate stands out due to its unique combination of benzothiophene and piperidine structures. Similar compounds might include:

  • Ethyl 4-(2-(4-oxo-2,3-dihydrobenzo[4,5]thieno[2,3-d]pyrimidin-1(4H)-yl)acetamido)piperidine-1-carboxylate

  • Ethyl 4-(2-(4-oxo-1,2-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-3-yl)acetamido)piperidine-1-carboxylate

These compounds share structural similarities but vary in specific functional groups, leading to differences in reactivity and applications.

That should give you a well-rounded look at the compound! Let me know if there's anything else you'd like to dive into.

Properties

IUPAC Name

ethyl 4-[[2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S/c1-2-28-20(27)23-9-7-13(8-10-23)22-16(25)11-24-12-21-17-14-5-3-4-6-15(14)29-18(17)19(24)26/h3-6,12-13H,2,7-11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZSETCNOZGGNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.